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Compound of Interest

Compound Name: 1-Bromo-6-methylheptane

Cat. No.: B1294610

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Bromo-6-
methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure,
and reactivity of 1-bromo-6-methylheptane. It is intended to serve as a foundational resource
for researchers, scientists, and professionals in drug development and chemical synthesis. This
document consolidates key data, outlines relevant experimental protocols, and presents visual
representations of the compound's structure and reaction mechanisms.

Chemical Structure and Identification

1-Bromo-6-methylheptane is a primary alkyl bromide. Its structure consists of a seven-carbon
heptane chain with a bromine atom attached to the first carbon (C1) and a methyl group at the
sixth carbon (C6).[1] This branched structure influences its physical properties and reactivity.

* |IUPAC Name: 1-bromo-6-methylheptane[2][3]
e Molecular Formula: CsH17Br[1][2][3][4][5]

e Canonical SMILES: CC(C)CCCCCBIr3]
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« InChl: InNChl=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3[2][3]
« InChiKey: BFYPQDKZLOZOLQ-UHFFFAOYSA-N[1][2][3][4]

« CAS Number: 52648-04-1[1][2][3]

Chemical Structure Diagram

Caption: 2D Structure of 1-Bromo-6-methylheptane.

Physicochemical Properties

The physicochemical properties of 1-bromo-6-methylheptane are summarized in the table
below. It is important to note that many of the available data points are estimations.[1][6]

Property Value Source
Molecular Weight 193.12 g/mol [21[31[5]
Appearance Colorless oil [1][6]
Boiling Point (estimated) 191.87 °C [1][6]
Density (estimated) 1.1024 g/cm3 [1]
Refractive Index (estimated) 1.4383 [1][6]

B Miscible with dichloromethane
Solubility [1][6]
(DCM) and hexanes

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 1-bromo-6-methylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
different types of protons in the molecule. The methyl protons of the isopropyl group would
appear as a doublet around 0.8-1.2 ppm. The CHz group adjacent to the bromine atom
would be the most deshielded aliphatic proton, appearing further downfield (around 3.4 ppm)
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as a triplet. The other methylene and methine protons would appear in the 1.2-1.8 ppm
range.

e 13C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon
atoms. The carbon atom bonded to the bromine (C1) will be shifted downfield to
approximately 33-34 ppm. The carbons of the isopropyl methyl groups will be the most
upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-6-methylheptane will be dominated by C-H stretching and
bending vibrations.[4]

e C-H stretching: Strong absorptions in the 2850-2960 cm~1* region.
e C-H bending: Absorptions around 1465 cm~* and 1370 cm™1.

e C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500
and 600 cm~1.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M*) and a characteristic M+2 peak of
nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural
isotopic abundance of 7°Br and 8!Br).[2] Common fragmentation patterns would involve the loss
of the bromine atom and cleavage of the alkyl chain.

Chemical Reactivity and Synthesis

1-Bromo-6-methylheptane is a versatile reagent in organic synthesis, primarily utilized as an
alkylating agent.[1] It undergoes typical reactions of primary alkyl halides, including nucleophilic
substitution and elimination.

Synthesis

A common method for the synthesis of 1-bromo-6-methylheptane is the free-radical
bromination of 6-methylheptane using bromine (Brz) in the presence of UV light.[1]
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Alternatively, it can be synthesized from 6-methylheptan-1-ol via nucleophilic substitution using
reagents like HBr or PBrs.[1]

Reaction Setup

\ Workup Purification
6-methylheptan-1-ol

Washing

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-bromo-6-methylheptane.

Nucleophilic Substitution (Sn2) Reactions

As a primary alkyl halide, 1-bromo-6-methylheptane readily undergoes Sn2 reactions with a
variety of nucleophiles.

This reaction is a common method for extending a carbon chain by one carbon atom, forming a
nitrile.

« Reaction: CHs(CH3)CH(CHz2)4aCH2Br + NaCN — CHs(CHs)CH(CHz2)sCHzCN + NaBr

o Conditions: Typically carried out in a polar aprotic solvent like DMSO or acetone, with
heating.[1]
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Caption: Sn2 mechanism for the reaction with cyanide.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, 1-bromo-6-methylheptane can undergo
an E2 elimination to form an alkene.

This reaction favors the formation of the less substituted alkene (Hofmann product) due to the
bulky base.

e Reaction: CH3(CHs3)CH(CH2)aCH2Br + KOC(CHs)s —» CH3(CHs3)CH(CH2)sCH=CH: +
KC(CHs3)sOH + KBr

» Conditions: Typically carried out in a non-polar solvent with heating.

Applications in Synthesis

1-Bromo-6-methylheptane serves as a key intermediate in the synthesis of various organic
compounds. Its branched structure can be used to introduce specific steric properties into a
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target molecule.[1] It is used in the synthesis of isononylphenol, a precursor for polymers and
surfactants.[1][6] It has also been used in the preparation of esters with potential antiestrogenic
activity.[1]

Safety and Handling

1-Bromo-6-methylheptane is a flammable liquid and an irritant.[2] Appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn
when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Bromo-6-methylheptane is a valuable building block in organic synthesis. Its chemical
properties and reactivity are characteristic of a primary alkyl halide, with a propensity for Sn2
and E2 reactions. A thorough understanding of its properties and reaction mechanisms is
crucial for its effective application in research and development.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional scientific guidance. Always consult the relevant safety data
sheets (SDS) and established laboratory protocols before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Bromo-6-methylheptane chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure
https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure
https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure
https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

